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Compound Focus: Evobrutinib

CAS No.: 1415823-73-2

Cat. No.: S527651

Pharmacokinetics and Metabolism

The following table summarizes the key absorption, distribution, and excretion characteristics of

Evobrutinib based on available human studies.

Parameter Findings Source | Context

Absorption Rapid absorption (Tmax ~0.5 hours); taking with Phase | & Il clinical trials [2] [1]
food increases relative bioavailability by ~50% [1]. [3].

Distribution Brain-penetrant (crosses the blood-brain barrier) [4]  Preclinical and clinical
[5] [1]. investigations for multiple

sclerosis [4] [5] [1].

Metabolism Extensively metabolized; one major metabolite Human mass balance study
(M463-2/MSC2430422) identified in human plasma  (Phase |, NCT03725072) [2].

2].

Excretion Primarily eliminated in feces (mean 71.0%), with Human mass balance study
lesser amount in urine (mean 20.6%); no (Phase I, NCT03725072) [2].
unchanged parent drug found in excreta [2].

Route of Not fully characterized in search results. -
Elimination
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Key Safety and Monitoring Considerations

The most critical safety signal identified in clinical trials involves hepatotoxicity.

e Drug-Iinduced Liver Injury: The U.S. FDA placed a partial clinical hold on initiating new patients on
Evobrutinib due to cases of drug-induced liver injury. In the reported cases, patients were
asymptomatic, required no medical intervention, and their liver enzymes normalized after

discontinuing the drug [5].

¢ Clinical Trial Observations: In Phase lll trials, elevated alanine aminotransferase (ALT) and
aspartate aminotransferase (AST) were more frequent with Evobrutinib compared to placebo [6] [3].
Protocol-mandated withdrawal due to asymptomatic transaminitis occurred in some Phase |l

participants [6].

Implications for Researchers and FAQs

For scientists designing experiments, the lack of formal drug interaction studies does not mean an absence of

potential risks.

How should the metabolic profile influence my in vitro assay design?

e Given that Evobrutinib is extensively metabolized, your experiments should consider not only the
parent drug but also its major metabolite M463-2. Assessing the activity and potential off-target
effects of this metabolite could be critical for a comprehensive safety profile [2].

What are the key safety parameters to monitor in my in vivo studies?

¢ Liver Function is the paramount safety concern. It is essential to incorporate frequent monitoring of
ALT, AST, and lipase levels into your study protocols. The clinical experience suggests that these
elevations can be asymptomatic and reversible upon cessation [6] [5] [3].

Given the hepatotoxicity risk, what is a logical safety assessment workflow? The diagram below outlines
a proposed workflow for monitoring and responding to potential hepatotoxicity signals in a preclinical or

clinical setting.
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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